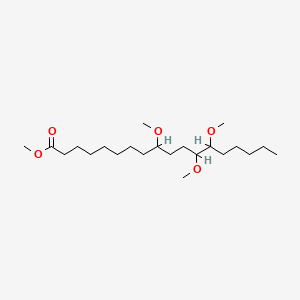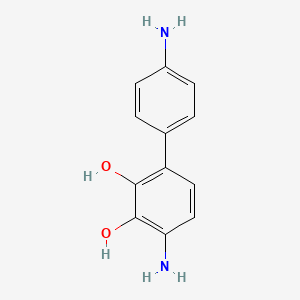
(1,1'-Biphenyl)diol, 4,4'-diamino-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Diamino-(1,1’-biphenyl)diol, also known as 3-amino-6-(4-aminophenyl)benzene-1,2-diol, is an organic compound with the molecular formula C12H12N2O2 and a molecular weight of 216.24 g/mol . This compound is characterized by the presence of two amino groups and two hydroxyl groups attached to a biphenyl structure, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Diamino-(1,1’-biphenyl)diol typically involves the reduction of nitro compounds. One common method starts with 1,1’-Biphenyl, 4,4’-dinitro-2,2’-bis(trifluoromethyl) as the raw material. This compound is first reacted with nickel in methanol to obtain 2,2’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4,4’-diamine. The resulting diamine is then treated with concentrated sulfuric acid to yield the crude product, which is subsequently recrystallized from methanol to obtain pure 4,4’-Diamino-(1,1’-biphenyl)diol .
Industrial Production Methods
Industrial production methods for 4,4’-Diamino-(1,1’-biphenyl)diol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of catalysts and solvents is optimized to enhance the efficiency of the reactions.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-Diamino-(1,1’-biphenyl)diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amino groups.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often involve halogenating agents or other electrophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated biphenyl derivatives.
Aplicaciones Científicas De Investigación
4,4’-Diamino-(1,1’-biphenyl)diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4,4’-Diamino-(1,1’-biphenyl)diol involves its interaction with various molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds and participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can modulate biological pathways, leading to potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
3,3’-Diamino-[1,1’-biphenyl]-4,4’-diol: Similar structure but with different positioning of amino and hydroxyl groups.
4,4’-Diamino-[1,1’-biphenyl]-2,2’-dicarboxylic acid: Contains carboxyl groups instead of hydroxyl groups.
4,4’-Diamino-3,3’-dichlorobiphenyl: Contains chlorine atoms instead of hydroxyl groups .
Uniqueness
4,4’-Diamino-(1,1’-biphenyl)diol is unique due to its specific arrangement of amino and hydroxyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Propiedades
Número CAS |
50984-69-5 |
|---|---|
Fórmula molecular |
C12H12N2O2 |
Peso molecular |
216.24 g/mol |
Nombre IUPAC |
3-amino-6-(4-aminophenyl)benzene-1,2-diol |
InChI |
InChI=1S/C12H12N2O2/c13-8-3-1-7(2-4-8)9-5-6-10(14)12(16)11(9)15/h1-6,15-16H,13-14H2 |
Clave InChI |
DTHBNESGKSGIFM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=C(C(=C(C=C2)N)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Iodo-2-[(2-phenoxyacetyl)carbamothioylamino]benzoic acid](/img/structure/B13950306.png)
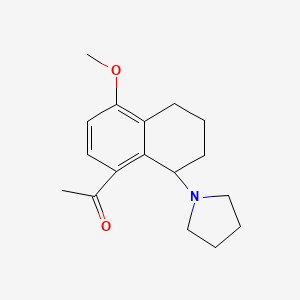

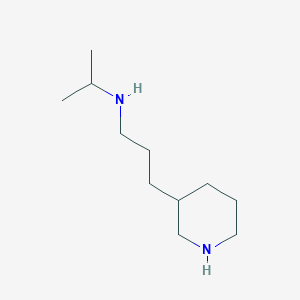

![1-(8-Isopropyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13950341.png)

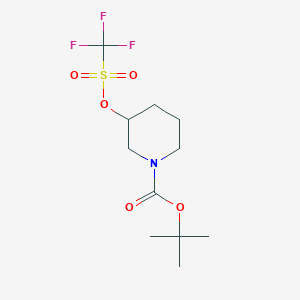
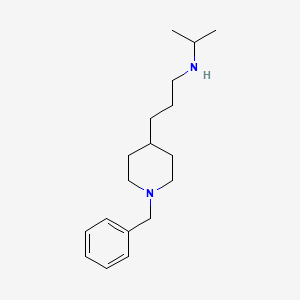
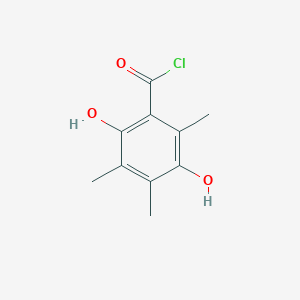
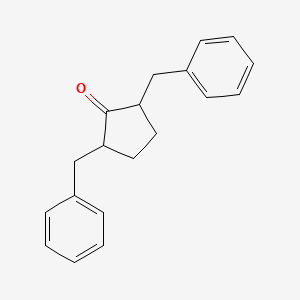
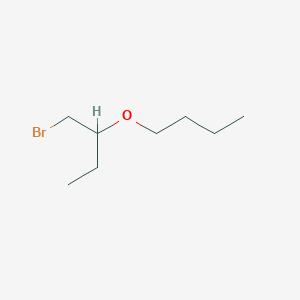
![6-[4-(4-Benzylphthalazin-1-yl)piperazin-1-yl]nicotinonitrile](/img/structure/B13950380.png)
